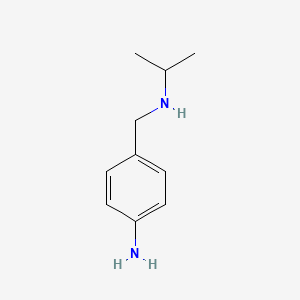

N-Isopropyl-4-aminobenzylamine

Übersicht

Beschreibung

N-Isopropyl-4-aminobenzylamine (CAS# 324560-63-6) is a useful research chemical . It is a compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations . It is most well known for having previously come to the attention of the DEA due to being used by illicit methamphetamine manufacturers as a diluent of or substitute for methamphetamine .

Molecular Structure Analysis

The molecular formula of this compound is C10H16N2 . Its InChI is InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 . The structure of this compound can be analyzed using techniques like NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.25 . It has a boiling point of 271 ℃ at 760 mmHg and a density of 0.985 g/cm3 . Its LogP is 2.73890 .Wissenschaftliche Forschungsanwendungen

1. Enzymatic Synthesis of Chiral Amino-Alcohols

Research by Rios-Solis et al. (2015) demonstrates the use of N-Isopropyl-4-aminobenzylamine in the enzymatic synthesis of chiral amino-alcohols. This involves multi-step enzymatic conversions for industrial organic synthesis, utilizing Escherichia coli transketolases and the Chromobacterium violaceum transaminase. This process is critical for optimizing synthesis methods in the pharmaceutical industry (Rios-Solis et al., 2015).

2. Synthesis of Styrenic-Terminated Methacrylate Macromonomers

Zeng et al. (2001) explored the use of this compound in the synthesis of macromonomers with terminal styrenic moieties. This involves initiating the polymerization of methacrylates, resulting in polymers with well-controlled molecular weights and low polydispersities. This research contributes significantly to the field of polymer chemistry and material sciences (Zeng, Shen, & Zhu, 2001).

3. Asymmetric Synthesis of Unnatural Amino Acids

Park et al. (2013) have shown that this compound can be used as an ideal amino donor in the ω-transaminase-catalyzed asymmetric synthesis of unnatural amino acids. This process is pivotal in developing novel pharmaceutical compounds and has implications in drug design and synthesis (Park, Dong, & Shin, 2013).

4. Bioconversion Reaction Yields Enhancement

Halim et al. (2014) researched the use of this compound in enhancing bioconversion reaction yields. This involved using alternative amino donors to shift unfavorable reaction equilibria or overcome substrate/product inhibition, which is crucial in biotechnological applications and enzyme engineering (Halim, Rios-Solis, Micheletti, Ward, & Lye, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It has been studied for its toxicity-related targets in sn4741, sh-sy5y, or pc12 cell lines that model neurons .

Mode of Action

It is known that it can produce toxicity via increasing nitric oxide in vitro . This suggests that it may interact with its targets to modulate nitric oxide levels, leading to changes in cellular function.

Result of Action

It has been associated with increased nitric oxide production in vitro , which could potentially lead to various cellular effects, depending on the specific context and cell type.

Biochemische Analyse

Biochemical Properties

N-Isopropyl-4-aminobenzylamine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed and further explored in future studies.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies are needed to explore these aspects .

Eigenschaften

IUPAC Name |

4-[(propan-2-ylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKOYUSYMNIQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573352 | |

| Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324560-63-6 | |

| Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

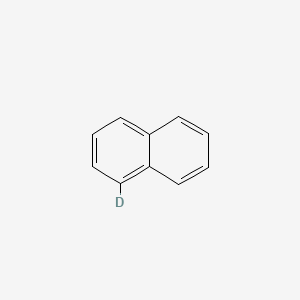

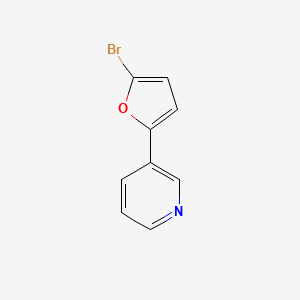

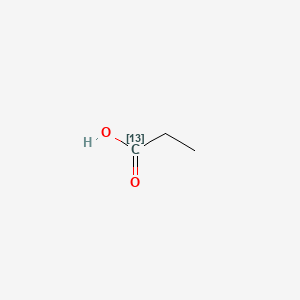

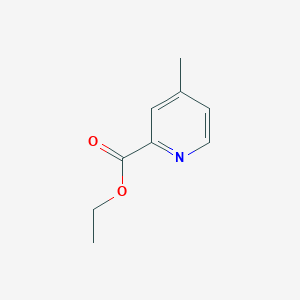

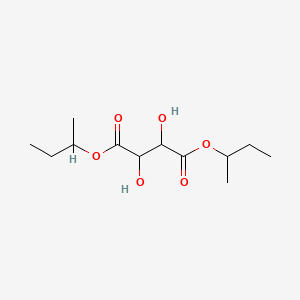

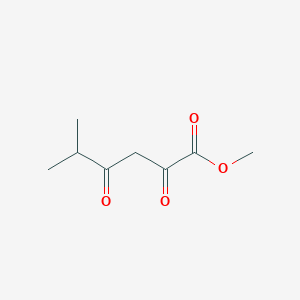

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)